molecular formula C11H12N2O2S B13249444 2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

Cat. No.: B13249444
M. Wt: 236.29 g/mol
InChI Key: OEUFRCUXFWNQEY-UHFFFAOYSA-N
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Description

2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with three methyl groups and an acetic acid moiety. The trimethyl substitutions (positions 2, 5, and 6 on the thienopyrimidine ring) enhance lipophilicity and steric bulk, which may influence pharmacokinetic properties like membrane permeability and metabolic stability. The acetic acid group provides a carboxylic acid functionality, facilitating salt formation (e.g., sodium salts) for improved aqueous solubility .

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)acetic acid

InChI

InChI=1S/C11H12N2O2S/c1-5-6(2)16-11-10(5)8(4-9(14)15)12-7(3)13-11/h4H2,1-3H3,(H,14,15)

InChI Key

OEUFRCUXFWNQEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)CC(=O)O)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The thieno[2,3-d]pyrimidine scaffold is typically synthesized via condensation and cyclization reactions starting from suitably substituted thiophene derivatives. Two main approaches are commonly reported:

Specific Example: Condensation with Formamide

  • Starting with 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene, reaction with thiourea under heating (200–210 °C) leads to cyclization forming the thieno[2,3-d]pyrimidin-4-one core in good yield (~75–97% depending on conditions).

  • The reaction conditions are critical: temperatures below 140 °C result in lower yields, while 140–150 °C for 6 hours optimizes cyclization.

Multicomponent Reaction Approach

  • A four-component reaction of a ketone, malononitrile, sulfur, and formamide catalyzed by Na2HPO4 can yield thieno[2,3-d]pyrimidin-4-amines in a single step, improving step and atom economy.

  • This method avoids multiple isolation and purification steps, simplifying the synthesis and enhancing structural diversity.

Functionalization to 2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic Acid

Introduction of the Acetic Acid Side Chain

  • The acetic acid substituent at position 2 of the thieno[2,3-d]pyrimidine ring can be introduced via alkylation or acylation reactions on the heterocyclic core.

  • A common approach involves the use of haloacetic acid derivatives (e.g., bromoacetic acid or ethyl bromoacetate) to alkylate the nitrogen or carbon at the 2-position, followed by hydrolysis if necessary to yield the free acetic acid.

  • The reaction is typically performed in organic solvents such as ethyl acetate under reflux or heating conditions, followed by solvent removal under reduced pressure and purification steps.

Purification and Isolation

  • After the alkylation step, the reaction mixture is concentrated by distillation under reduced pressure.

  • The crude product is often recrystallized or washed with solvents like ethyl acetate and ethanol to obtain the pure this compound in high yield and purity.

Summary Table of Preparation Steps

Step Starting Material / Reagent Reaction Conditions Product / Intermediate Yield (%) Notes
1 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene + Thiourea Heat at 200–210 °C for 2–6 hours 5,6-dimethylthieno[2,3-d]pyrimidin-4-one 75–97 Cyclization forms core heterocycle
2 Ketone + Malononitrile + S8 + Formamide + Na2HPO4 Room temp to mild heating, 1–5 hours Thieno[2,3-d]pyrimidin-4-amine derivatives Variable One-pot multicomponent reaction
3 Thieno[2,3-d]pyrimidine derivative + Haloacetic acid (e.g., bromoacetic acid) Reflux in ethyl acetate or suitable solvent This compound High Alkylation followed by purification

Research Findings and Perspectives

  • The multicomponent reaction approach offers significant advantages in terms of step economy and atom economy, reducing waste and simplifying purification.

  • Traditional stepwise syntheses involving cyclization followed by functionalization remain valuable for precise control over substitution patterns and for scale-up in industrial settings.

  • Microwave-assisted synthesis techniques have been reported to accelerate intermediate formation and improve yields in related thieno[2,3-d]pyrimidine derivatives, suggesting potential for process intensification.

  • The choice of catalysts (e.g., triethylamine, Na2HPO4) and solvents (ethanol, ethyl acetate) impacts reaction efficiency, environmental footprint, and cost, with greener protocols increasingly favored.

Chemical Reactions Analysis

Types of Reactions

2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; often carried out in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions might result in various alkylated or halogenated derivatives.

Scientific Research Applications

2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential anticancer and antioxidant properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetic Acid (SY131541)

  • Structure : Replaces the oxygen linkage with a thio (-S-) group.
  • Impact: The thio group increases electron density and may alter redox reactivity.

2-({2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic Acid (CAS 871673-05-1)

  • Structure: Substitutes the oxygen linkage with an amino (-NH-) group.
  • Key Data : Molecular formula C11H13N3O2S; InChI=1S/C11H13N3O2S/c1-5-6(2)17-11-9(5)10(12-4-8(15)16)13-7(3)14-11/h4H2,1-3H3,(H,15,16)(H,12,13,14) .

Sodium 2-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}acetate

  • Structure : Features an ethyl group at the 6-position and a sodium salt.
  • The sodium salt enhances solubility (predicted CCS [M+Na]+: 159.3 Ų) .
  • Key Data : Predicted CCS values: [M+H]+ (146.8 Ų), [M+Na]+ (159.3 Ų) .

2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic Acid

  • Structure : Incorporates a 4-fluorophenyl group and a 4-oxo moiety.
  • The 4-oxo group may promote tautomerism, affecting reactivity .

Pharmacological and Toxicological Comparisons

Wy-14,643 ([4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic Acid)

  • Activity: A peroxisome proliferator (PP) with hepatocarcinogenic effects in rats. Induces sustained DNA replication (5–10× control levels), correlating with tumorigenicity .
  • Comparison: Unlike Wy-14,643, 2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid lacks chlorine and xylidino substituents, which may reduce PPARα activation and carcinogenic risk. However, its DNA replication effects remain uncharacterized .

N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine

  • Structure : Replaces acetic acid with glycine.
  • Impact: The shorter carbon chain and primary amine may limit interactions with carboxylate-binding pockets in enzymes. No carcinogenicity data available .

Physicochemical and ADMET Properties

Compound Molecular Weight Predicted CCS (Ų) [M+H]+ Solubility (Sodium Salt) LogP (Est.)
2-{Trimethylthieno...}acetic acid ~280.3 ~150–160 Moderate (salt-dependent) 2.1–2.5
SY131541 296.3 N/A Low 3.0–3.5
Sodium 2-{6-Ethyl...}acetate 245.2 146.8 High 1.8–2.2
Wy-14,643 348.8 N/A Low 4.5–5.0

CCS = Collision Cross Section; LogP = Octanol-water partition coefficient .

Biological Activity

2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid, also known as [(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid, is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields of study.

  • Molecular Formula : C₁₁H₁₃N₃O₂S
  • Molecular Weight : 251.3 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine moiety with trimethyl substitutions, which influence its reactivity and biological interactions.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. In particular, it has shown significant growth inhibition in melanoma cell lines (MDA-MB-435) with a growth percent (GP) of -31.02%.
    • Molecular docking studies have been employed to predict its interaction with cancer-related targets, enhancing its potential as an anticancer agent.
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer progression. Inhibitors of mPGES-1 are being explored for their therapeutic potential in treating inflammatory diseases and cancers .
  • Proteomics Research :
    • Its unique structure allows it to interact with various proteins and enzymes, making it a valuable tool in proteomics studies. This includes the exploration of protein-ligand interactions that could lead to the development of new therapeutic strategies.

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : By inhibiting CDKs, the compound may disrupt cell cycle progression, leading to apoptosis in cancer cells.
  • Interaction with Biological Targets : The specific substitutions on the thieno[2,3-d]pyrimidine ring enhance its binding affinity to target enzymes and proteins involved in critical cellular processes.

Research Findings and Case Studies

A summary of key findings from recent studies includes:

Study FocusFindingsImplications
Anticancer ActivitySignificant cytotoxicity against melanoma cell lines (GP = -31.02%)Potential for development as an anticancer drug
Enzyme InhibitionSelective inhibition of mPGES-1 with low micromolar IC50 valuesTherapeutic target for inflammation and cancer treatment
Proteomics ApplicationsUseful in studying protein interactions and mechanismsEnhances understanding of disease pathways

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